5-Isopropoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Isopropoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring an isopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Isopropoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound’s biological activity is investigated for its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the isopropoxy group.
5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.
4-Isopropoxy-2,3-dihydro-1H-inden-1-one: An isomer with the isopropoxy group at a different position.
Uniqueness
5-Isopropoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-propan-2-yloxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
NLUPNAKVXJFJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
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